

In-Depth Technical Guide: Pharmacokinetic Properties of SJF620 Hydrochloride

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Compound of Interest

Compound Name: SJF620 hydrochloride

Cat. No.: B8143839

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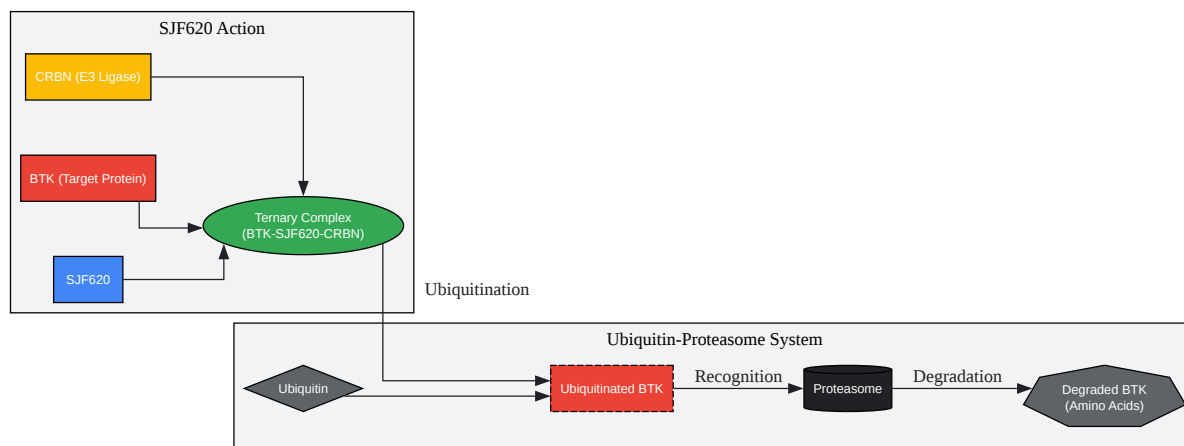
Executive Summary

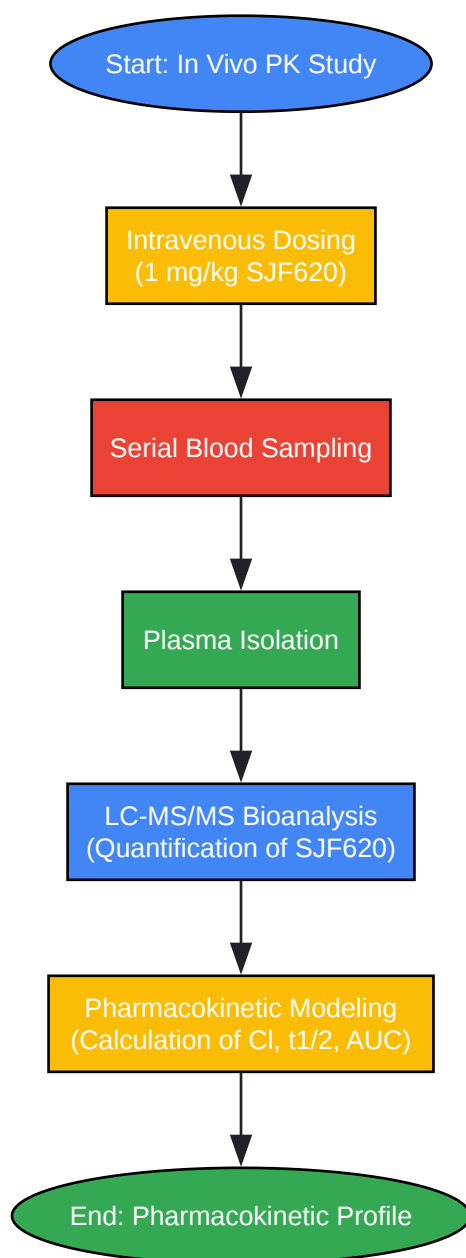
SJF620 hydrochloride is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways. Dysregulation of BTK is implicated in various B-cell malignancies, making it a key therapeutic target. SJF620 was developed to overcome the suboptimal pharmacokinetic properties of its predecessor, MT802. This document provides a comprehensive overview of the pharmacokinetic profile of SJF620, its mechanism of action, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action: BTK Degradation via PROTAC Technology

SJF620 operates as a heterobifunctional molecule, simultaneously binding to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted protein degradation offers a novel therapeutic modality compared to traditional small molecule inhibitors.^{[1][2]}

Signaling Pathway Diagram





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References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
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